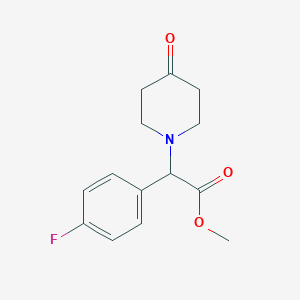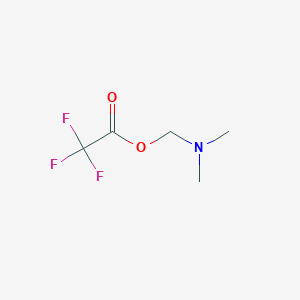
(Dimethylamino)methyl2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)methyl2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methyl2,2,2-trifluoroacetate typically involves the reaction of dimethylamine with trifluoroacetic acid. One common method involves the use of bis(dimethylamino)methane and anhydrous trifluoroacetic acid . The reaction is carried out under controlled temperature conditions, often in an ice-salt bath to maintain temperatures below -10°C. The resulting solution is then heated in an oil bath at 65°C for 1.5 hours, followed by further heating at 145°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)methyl2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic acid, dimethylamine, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield trifluoromethylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
(Dimethylamino)methyl2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Dimethylamino)methyl2,2,2-trifluoroacetate involves its interaction with molecular targets through its trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The pathways involved in its action include nucleophilic substitution and radical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Dimethylamino)methyl2,2,2-trifluoroacetate is unique due to its specific combination of a dimethylamino group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C5H8F3NO2 |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
(dimethylamino)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)3-11-4(10)5(6,7)8/h3H2,1-2H3 |
InChI Key |
IUYRTGIAWHGLNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)COC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


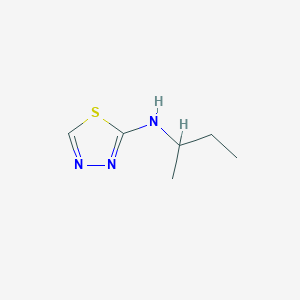
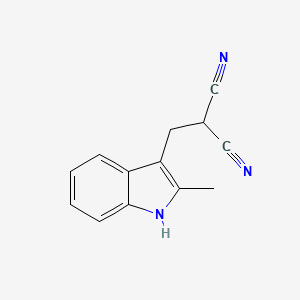
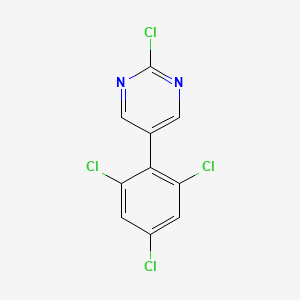
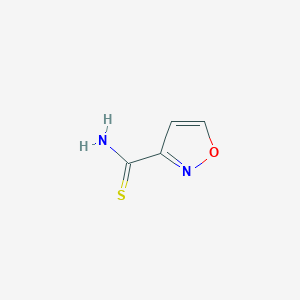
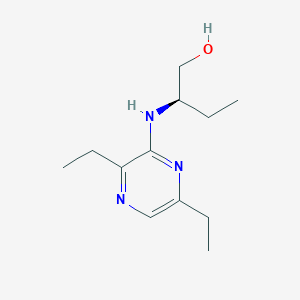
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
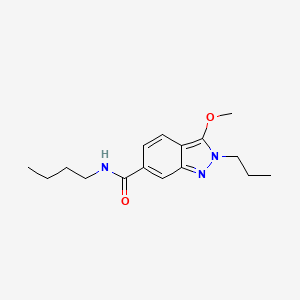
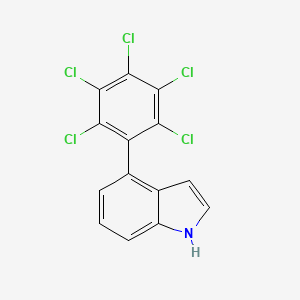

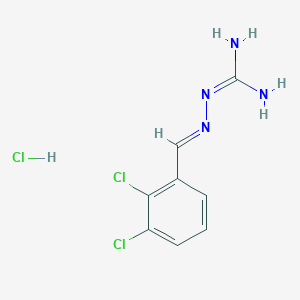
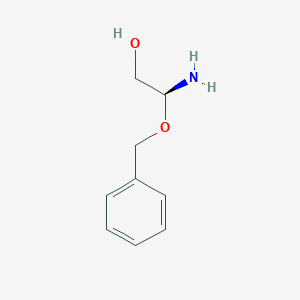
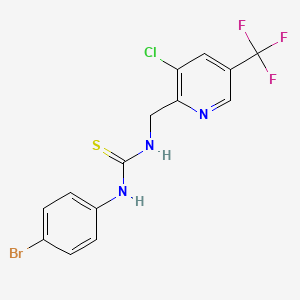
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
